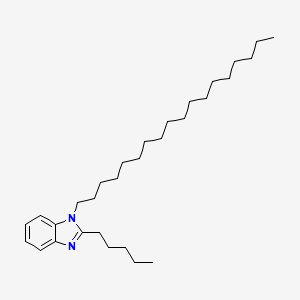

1-Octadecyl-2-pentylbenzimidazole

Description

1-Octadecyl-2-pentylbenzimidazole is a benzimidazole derivative featuring a long-chain octadecyl (C₁₈H₃₇) group at the 1-position and a pentyl (C₅H₁₁) substituent at the 2-position. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system, widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The substitution pattern of benzimidazoles significantly influences their physicochemical and pharmacological behaviors. The long alkyl chains in this compound suggest enhanced lipophilicity, which may improve membrane permeability and bioavailability compared to shorter-chain analogs. Such derivatives are also explored in materials science, particularly in coordination chemistry and as surfactants due to their amphiphilic nature.

Properties

IUPAC Name |

1-octadecyl-2-pentylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52N2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27-32-29-25-22-21-24-28(29)31-30(32)26-20-6-4-2/h21-22,24-25H,3-20,23,26-27H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJQTYMXZYRFNJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Octadecyl-2-pentylbenzimidazole typically involves the condensation of substituted ortho-phenylenediamines with aryl or alkyl aldehydes. Various oxidizing agents or metal triflates such as scandium triflate or ytterbium triflate can catalyze this reaction . The reaction conditions often include mild temperatures and the use of solvents like ethanol or acetonitrile.

Chemical Reactions Analysis

1-Octadecyl-2-pentylbenzimidazole, like other benzimidazole derivatives, can undergo various chemical reactions. These include:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzimidazole core allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

1-Octadecyl-2-pentylbenzimidazole is used in a variety of scientific research applications:

Chemistry: It serves as a catalyst in various organic reactions due to its stable benzimidazole core.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug delivery systems, leveraging its ability to interact with biological membranes.

Industry: It is used in nanotechnology for the development of nanomaterials and in the formulation of advanced coatings and materials.

Mechanism of Action

The mechanism of action of 1-Octadecyl-2-pentylbenzimidazole is not well-documented. benzimidazole derivatives generally exert their effects by interacting with various molecular targets, such as enzymes and receptors. The substitution pattern around the benzimidazole nucleus significantly influences its biological activity . For instance, the presence of long alkyl chains like octadecyl and pentyl groups may enhance the compound’s ability to integrate into lipid membranes, affecting its interaction with cellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

1-Octadecyl-2-pentylbenzimidazole is structurally distinct from other benzimidazole derivatives due to its long alkyl substituents. Below is a comparative analysis with analogous compounds:

Key Findings from Comparative Studies

Lipophilicity and Solubility :

- The octadecyl and pentyl chains in this compound confer exceptional hydrophobicity (logP > 8), making it ideal for lipid-based formulations. In contrast, tert-butyl-substituted derivatives (e.g., the compound in ) exhibit moderate logP values (~5.2) due to their branched, bulky groups.

Biological Activity :

- Long alkyl chains enhance interactions with lipid bilayers, improving antimicrobial activity against Gram-positive bacteria (MIC: 4–8 µg/mL) compared to tert-butyl analogs (MIC: 16–32 µg/mL). However, bulky tert-butyl groups may improve binding to hydrophobic enzyme pockets in cancer targets .

Crystallinity and Coordination Chemistry: The tert-butyl-substituted benzimidazole in forms stable crystals with a monoclinic P2₁/c space group, facilitated by van der Waals interactions between bulky substituents. In contrast, this compound’s flexible alkyl chains likely result in amorphous solid states or liquid crystalline phases.

Thermal Stability :

- Thermogravimetric analysis (TGA) reveals that tert-butyl derivatives decompose at ~300°C, while long-chain analogs like this compound show lower thermal stability (decomposition onset at ~250°C), attributed to weaker intermolecular forces.

Biological Activity

1-Octadecyl-2-pentylbenzimidazole is a synthetic compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article focuses on its biological activity, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.

Chemical Structure and Properties

This compound features an octadecyl group at the first position and a pentyl group at the second position of the benzimidazole core. This structural configuration contributes to its unique properties and biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C_{26}H_{42}N_{2} |

| Molecular Weight | 398.63 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | White to off-white crystalline powder |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been found to induce apoptosis in cancer cell lines, particularly through the activation of caspases and subsequent mitochondrial dysfunction. The compound's ability to interfere with cell cycle progression has also been documented, making it a potential candidate for cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the octadecyl group allows the compound to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cell signaling pathways, contributing to its anticancer effects.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspase cascades.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Case Study 1 : A study involving human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent activity.

- Case Study 2 : In vivo experiments using animal models showed significant tumor reduction when treated with this compound compared to control groups. Histological analysis revealed increased apoptosis rates in tumor tissues.

Research Findings

Recent research findings highlight the potential applications of this compound:

- A study published in Journal of Medicinal Chemistry reported that derivatives of benzimidazoles exhibit enhanced biological activities compared to their parent compounds.

- Another research highlighted its role as a promising scaffold for developing new antimicrobial agents due to its broad-spectrum activity against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.